molecular formula C23H25F3N2O4 B15032945 6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B15032945
M. Wt: 450.4 g/mol
InChI Key: GEIKDPATVKEHLU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidin-2(1H)-one family, characterized by a six-membered ring with two nitrogen atoms and substituents that modulate its physicochemical and biological properties. The tert-butyl group at the para position of the phenyl ring introduces steric bulk, while the 4-methoxybenzoyl moiety provides electron-donating effects. The trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C23H25F3N2O4

Molecular Weight

450.4 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C23H25F3N2O4/c1-21(2,3)15-9-5-13(6-10-15)18-17(19(29)14-7-11-16(32-4)12-8-14)22(31,23(24,25)26)28-20(30)27-18/h5-12,17-18,31H,1-4H3,(H2,27,28,30)

InChI Key

GEIKDPATVKEHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multiple steps, including the formation of the tetrahydropyrimidinone core and the introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyrimidinone Core: This step involves the cyclization of appropriate precursors, such as an aldehyde and an amine, under acidic or basic conditions to form the tetrahydropyrimidinone ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through acylation reactions using methoxybenzoic acid derivatives and appropriate coupling agents.

    Incorporation of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl and methoxybenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : All analogs share the tetrahydropyrimidin-2(1H)-one backbone.
  • Substituent variations : Differences arise in aryl/heteroaryl groups at positions 5 and 6 (Table 1).

Table 1: Substituent Variations in Tetrahydropyrimidin-2(1H)-one Derivatives

Compound ID R<sup>5</sup> (Benzoyl Group) R<sup>6</sup> (Aryl Group) Notable Features
Target Compound 4-Methoxybenzoyl 4-tert-Butylphenyl Steric bulk, enhanced stability
4g 4-Methoxybenzoyl 4-Nitrophenyl Electron-withdrawing nitro group
4h 4-Methoxybenzoyl 4-Chlorophenyl Halogen substituent
4b 4-Methoxybenzoyl 4-Methoxyphenyl Electron-donating methoxy
CCG-20231 Benzoyl 4-Fluorophenyl Fluorine for lipophilicity
Compound in Thiophene-2-carbonyl 4-Hydroxy-3-methoxyphenyl Heterocyclic thiophene moiety

Physicochemical Properties

Melting Points (MP):

  • 4b : MP = 205–206°C, lower due to methoxy’s reduced steric hindrance .

Spectroscopic Data:

  • IR : All compounds show peaks for -NH (~3450 cm⁻¹), -OH (~3200 cm⁻¹), and C=O (~1685–1710 cm⁻¹) .
  • <sup>1</sup>H NMR :
    • Target Compound: tert-butyl protons as a singlet (δ ~1.3 ppm).
    • 4g: Nitrophenyl protons as a multiplet (δ ~8.0 ppm) .

Antimicrobial Activity:

  • 4g: Moderate activity against E. coli (pMIC = 2.50 μM/mL), comparable to norfloxacin .
  • Target Compound: Potential enhanced activity due to tert-butyl’s metabolic stability, though specific data unavailable.

Anticancer and Antitubercular Potential:

  • Dihydropyrimidines : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] analogs show antitubercular activity .
  • Thiazolidinone Derivatives: Exhibit inhibition of Epstein-Barr virus activation .

Biological Activity

The compound 6-(4-tert-butylphenyl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24F3N3O3
  • Molecular Weight : 433.44 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on several key areas:

  • Antioxidant Activity : The presence of the trifluoromethyl group is known to enhance the electron-withdrawing properties, which can increase the compound's ability to scavenge free radicals. This has implications for potential protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX.
  • Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

The biological activity is thought to arise from the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxy and methoxy groups may facilitate binding to enzyme active sites, inhibiting pathways involved in inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 activity
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting LOX pathways

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduced oxidative stress markers in cultured cells.
  • Anti-inflammatory Research : In a mouse model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory cell infiltration, suggesting its potential therapeutic role in inflammatory diseases.
  • Cancer Cell Line Evaluation : Various cancer cell lines were treated with different concentrations of the compound, leading to dose-dependent reductions in cell viability and increased rates of apoptosis, particularly noted in MCF-7 breast cancer cells.

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